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Copper selenide (Cu2Se) - 20405-64-5

Copper selenide (Cu2Se)

Catalog Number: EVT-335374
CAS Number: 20405-64-5
Molecular Formula: Cu2Se
Molecular Weight: 206.06 g/mol
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Product Introduction

Description

Copper selenide (Cu2Se) is a binary chalcogenide semiconductor material composed of copper and selenium. [] It exists in various phases, including the commonly studied cubic berzelianite (α-Cu2Se) and tetragonal umangite (β-Cu2Se) phases. [] Cu2Se has gained significant attention in scientific research due to its unique combination of electrical, optical, and thermal properties, making it suitable for various applications, including solar cells, thermoelectric devices, and sensors. [, , ]

Indium Selenide (In2Se3)

Compound Description: Indium selenide (In2Se3) is a semiconductor material. In the context of solar cell fabrication, it serves as a key component in the formation of the absorber layer. []

Relevance: Indium selenide plays a crucial role in the fabrication of copper indium selenide (CIS) solar cells, where it is co-evaporated with copper gallium and copper selenide to form the light-absorbing layer. [] This highlights the interconnected use of these compounds in thin-film solar cell technology.

Copper Gallium (CuGa)

Compound Description: Copper gallium (CuGa) is a binary alloy comprising copper and gallium. In the realm of solar cell technology, it is used in conjunction with other materials for absorber layer fabrication. []

Relevance: Similar to indium selenide, copper gallium serves as a constituent element in the formation of copper indium selenide (CIS) solar cells. [] The co-evaporation of copper gallium, copper selenide, and indium selenide is a method used to create the light-absorbing layer in CIS solar cells, showcasing their synergistic roles in this application.

Copper Selenide (Cu2Se)

Compound Description: Copper selenide (Cu2Se), often referred to as a copper-rich copper selenide, is a p-type semiconductor. It is a binary chalcogenide of copper and selenium. [, ]

Relevance: Copper selenide exhibits distinct properties as a copper-rich composition compared to other copper selenide phases. It is often explored for its thermoelectric properties and its ability to form heterojunctions with n-type silicon for potential solar cell applications. [, ]

Germanium Telluride (GeTe)

Compound Description: Germanium Telluride (GeTe) is recognized for its excellent thermoelectric properties. []

Relevance: Research indicates that incorporating copper selenide (Cu2Se) as a dopant in germanium telluride can significantly enhance its thermoelectric performance. This enhancement stems from the ability of copper selenide to modify the crystal structure and carrier concentration of germanium telluride. []

Polyaniline (PANI)

Compound Description: Polyaniline (PANI) is a conducting polymer known for its unique electrical and optical properties. [, ]

Relevance: Copper selenide (Cu2Se) nanoparticles have been successfully incorporated into polyaniline matrices to form nanocomposites. These composites combine the advantageous properties of both materials, potentially leading to applications in nanoelectronic devices. The interaction between copper selenide and polyaniline chains can lead to shifts in characteristic peaks in FTIR and UV-Visible spectra, indicating a change in the electronic environment. [, ]

Cadmium Telluride (CdTe)

Compound Description: Cadmium telluride (CdTe) is a well-established material for thin-film solar cells. []

Relevance: Cadmium Telluride represents a commercially successful example of thin-film solar cell technology. It serves as a benchmark for emerging materials like copper selenide (Cu2Se), which are being investigated for their potential to achieve similar or better performance in photovoltaic applications. []

Zinc Phosphide (Zn3P2)

Compound Description: Zinc phosphide (Zn3P2) is another material explored for its potential in thin-film solar cells. []

Relevance: Similar to cadmium telluride, zinc phosphide serves as a point of reference for the development of copper selenide (Cu2Se)-based solar cells. The cost-effectiveness and efficiency of established materials like zinc phosphide highlight the goals that copper selenide aims to achieve in photovoltaic technology. []

Tungsten Diselenide (WSe2)

Compound Description: Tungsten diselenide (WSe2) is a two-dimensional transition metal dichalcogenide known for its semiconducting properties. []

Relevance: Tungsten diselenide belongs to a class of materials gaining significant attention for their potential in various electronic and optoelectronic applications. Its inclusion alongside copper selenide (Cu2Se) in the list of emerging materials for photovoltaics demonstrates the broader research landscape of exploring different materials for next-generation solar cells. []

Zinc Silicon Arsenide (ZnSiAs2)

Compound Description: Zinc silicon arsenide (ZnSiAs2) is a semiconductor material with potential applications in high-speed electronics and optoelectronics. []

Relevance: The mention of zinc silicon arsenide alongside copper selenide (Cu2Se) emphasizes the ongoing search for novel semiconductor materials with desirable properties. Although their applications may differ, both materials showcase the diversity of research directions in materials science for advanced technologies. []

Copper Sulfide (CuxS)

Compound Description: Copper sulfide (CuxS), particularly in various stoichiometries like Cu2S (chalcocite), Cu1.8S (digenite), and Cu1.75S (anilite), are known for their semiconducting properties and often explored for their use in solar cells and other electronic applications. []

Relevance: The combination of copper selenide (CuxSe) and copper sulfide (CuyS) layers on substrates like polyamide has been investigated, highlighting the potential for synergistic effects of these copper chalcogenides. The research focuses on tuning the composition and properties of these mixed layers for improved electrical and physical characteristics in various applications. []

Source and Classification

Copper selenide can be found in nature as the mineral chalcocite, which is primarily composed of copper(I) selenide. This compound is classified under the category of semiconductors and is known for its potential applications in thermoelectric devices, photovoltaics, and as a precursor for other selenide materials.

Synthesis Analysis

Methods of Synthesis

Copper selenide can be synthesized through various methods, including:

  • Chemical Vapor Deposition: This method involves the deposition of copper and selenium vapors onto a substrate at elevated temperatures, allowing for the formation of thin films of copper selenide.
  • Solid-State Reactions: Mixing elemental copper and selenium powders and heating them to high temperatures can yield copper selenide. The reaction typically occurs at temperatures around 300 to 600 °C.
  • Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature aqueous solutions to facilitate the reaction between copper salts and selenium precursors, yielding nanostructured forms of copper selenide.

Technical Details

The choice of synthesis method affects the morphology, crystallinity, and electronic properties of the resulting copper selenide. For example, hydrothermal methods often produce nanoparticles with high surface area, which can enhance their catalytic activity.

Molecular Structure Analysis

Structure

Copper selenide crystallizes in various structures depending on the stoichiometry and conditions of synthesis. The most common structure is the cubic crystal system, specifically the chalcopyrite structure. In this arrangement, each copper atom is coordinated tetrahedrally by selenium atoms.

Data

  • Crystal System: Cubic
  • Space Group: P4ˉ3mP\bar{4}3m
  • Lattice Parameters:
    • a=5.83a=5.83 Å (angstroms)
    • z=4z=4 (number of formula units per unit cell)
Chemical Reactions Analysis

Reactions

Copper selenide participates in various chemical reactions, particularly in thermochemical processes:

  1. Formation Reaction:
    2Cu+SeCu2Se2\text{Cu}+\text{Se}\rightarrow \text{Cu}_2\text{Se}
    This reaction involves elemental copper and selenium combining under heat.
  2. Oxidation Reaction:
    Cu2Se+3O22CuO+SeO2\text{Cu}_2\text{Se}+3\text{O}_2\rightarrow 2\text{CuO}+\text{SeO}_2
    In this reaction, copper selenide reacts with oxygen to form copper(I) oxide and selenium dioxide.

Technical Details

The oxidation of copper selenide is significant in applications involving thermoelectric materials where controlled oxidation can enhance performance characteristics.

Mechanism of Action

Process

The mechanism by which copper selenide functions as a semiconductor involves its band structure, which allows for electron mobility under thermal excitation. The energy band gap of copper selenide is approximately 1.0 eV, making it suitable for photovoltaic applications.

Data

  • Band Gap Energy: ~1.0 eV
  • Electrical Conductivity: Varies with temperature; generally increases with temperature due to increased carrier concentration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Black or dark gray solid.
  • Melting Point: Approximately 1080 °C.
  • Density: About 6.25 g/cm³.

Chemical Properties

Copper selenide exhibits notable chemical stability but can react with strong oxidizers. It is insoluble in water but soluble in concentrated acids.

Applications

Copper selenide has a wide range of scientific applications:

  • Thermoelectric Devices: Due to its favorable thermoelectric properties, it is used in devices that convert temperature differences into electrical energy.
  • Photovoltaics: Its semiconductor characteristics make it suitable for use in solar cells.
  • Optoelectronic Devices: Used in infrared detectors and other optoelectronic applications due to its sensitivity to light.
  • Catalysis: Exhibits catalytic properties that are beneficial in various chemical reactions.
Synthesis Methodologies of Copper Selenide Nanostructures

Solvothermal and Hydrothermal Synthesis Protocols

Solvothermal and hydrothermal methods enable precise morphology control of Cu₂Se nanostructures through manipulation of reaction kinetics. In hydrothermal synthesis, CuSO₄·5H₂O and SeO₂ precursors react in a Teflon-lined autoclave at 150–200°C with hydrazine hydrate (N₂H₄·H₂O) as a reducing agent. This process yields hexagonal Cu₂Se nanoflakes with side lengths of 100–200 nm at 180°C, expanding to 1.3–2 µm at 200°C due to accelerated crystal growth [1]. The growth mechanism involves in situ reduction of Cu²⁺ and Se⁴⁺ by hydrogen decomposed from hydrazine, followed by precipitation as Cu₂Se (2Cu + Se → Cu₂Se) [1].

Solvothermal methods utilize organic solvents to modify crystal habits. Using hydrazine hydrate/water (1:2 v/v) without surfactants produces planar hexagonal microcrystals with layered sheet structures. Introducing cetyltrimethylammonium bromide (CTAB) as a surfactant in ethanol/water media shifts the morphology to nanowire assemblies (diameter: 50–100 nm; length: 1–3 µm) [6]. Solvent polarity directly influences nucleation rates, with ethylene glycol promoting isotropic nanoparticles over anisotropic flakes in aqueous systems [6].

Table 1: Morphological Control of Cu₂Se via Solvothermal/Hydrothermal Methods

Precursor SystemTemperatureAdditiveMorphologyDimensions
CuSO₄ + SeO₂180°CHydrazine hydrateHexagonal flakes100–200 nm
CuSO₄ + SeO₂200°CHydrazine hydrateHexagonal flakes1.3–2 µm
Se powder + Cu foil180°CCTAB (ethanol/water)Nanowires50–100 nm diameter
Se powder + Cu foil180°CNone (hydrazine/water)Layered hexagons0.5–3 µm

Magnetron Sputtering and Pulsed Laser Deposition Techniques

Vacuum-based deposition techniques achieve high-purity Cu₂Se films with tunable thermoelectric properties. RF magnetron sputtering demonstrates power-dependent film characteristics: at 30 W, films exhibit 436 nm thickness and electrical conductivity of 1.2×10⁵ S/m, while 110 W increases thickness to 1139 nm and conductivity to 3.8×10⁵ S/m. This enhancement stems from improved crystallinity and grain growth, evidenced by XRD peak sharpening at (111) planes [7]. Hardness similarly rises from 0.8 GPa (30 W) to 2.4 GPa (110 W) due to densified microstructures [7].

Pulsed laser deposition (PLD) enables stoichiometric control via substrate temperature (Tₛ). At Tₛ=100°C, Se-rich films (Cu:Se ≈ 1.8:1) form, while Tₛ=300°C yields near-stoichiometric Cu₂Se (Cu:Se ≈ 2:1). The latter exhibits exceptional power factors (PF) of 8.44 µW/cm·K² at 300K and 20.02 µW/cm·K² at 580K, attributed to b-axis-oriented epitaxial growth on (La,Sr)(Al,Ta)O₃ substrates [8]. Thermal conductivity remains low (κ ≈ 1.2 W/m·K) across temperatures, culminating in ZT ≈ 0.58 at 580K [8].

Table 2: Vacuum-Deposited Cu₂Se Thin Film Properties

TechniqueKey ParameterElectrical ConductivityPower Factor (µW/cm·K²)ZT
RF Sputtering30 W power1.2×10⁵ S/m
RF Sputtering110 W power3.8×10⁵ S/m
PLDTₛ=100°C4.2 (300K)0.31 (580K)
PLDTₛ=300°C20.0 (580K)0.58 (580K)

Chemical Bath Deposition and Electrochemical Fabrication

Solution-based deposition offers scalable routes for device-compatible Cu₂Se films. Chemical bath deposition (CBD) employs sodium selenosulfate (Na₂SeSO₃) or N,N-dimethylselenourea (DMSU) as Se²⁻ sources. Sodium selenosulfate baths (pH 3.0) deposit cubic Cu₂₋ₓSe (berzelianite) with 20–30 nm crystallites, while DMSU yields hexagonal CuSe (klockmannite). Annealing CuSe at 400°C in N₂ induces phase transformation to Cu₂₋ₓSe [4]. These films exhibit p-type conductivity with carrier concentrations of 10¹⁸–10²¹ cm⁻³, suitable for heterojunction solar cells. CdS/Cu₂₋ₓSe devices achieve 4.25% efficiency (Jₛc=14.4 mA/cm², Vₒc=457 mV), while n-Si/Cu₂₋ₓSe reaches 8.8% [4].

Electrochemical fabrication leverages in situ transformations: electrodeposited Cu₃Se₂ films annealed at 250°C in Ar convert to cubic Cu₂Se, boosting conductivity to 3.07×10³ S/cm [7]. The phase evolution follows:$$ \ce{Cu3Se2 ->[\Delta][{Ar}] Cu2Se + \frac{1}{2} Cu2Se2} $$This approach enables conformal coating on complex substrates, with film thickness controlled by deposition time and potential [7].

Template-Free Growth Mechanisms for Anisotropic Nanostructures

Anisotropic Cu₂Se nanostructures form via surfactant-directed or kinetic pathways. Hexagonal plates grow preferentially along (111) planes in hydrazine-mediated systems, where N₂H₄ adsorbs selectively on non-(111) facets, suppressing vertical growth [1]. Nanowire assemblies emerge under solvothermal conditions with CTAB, which forms micellar templates guiding 1D growth [6].

Sodium ascorbate-assisted reduction produces Cu₂₋ₓSe nanospheres (50–100 nm) through isotropic nucleation. Post-synthetic thermal treatment at 400°C under N₂ sinters particles, enhancing electrical conductivity 3-fold while retaining nanoscale grain boundaries. This yields ZT ≈ 0.46 at 150°C, the highest among solution-synthesized Cu₂Se at low temperatures [9]. Morphological evolution follows:

  • Reduction: SeO₂ + 2H⁺ + 2ascorbate → Se²⁻ + 2dehydroascorbate
  • Nucleation: 2Cu²⁺ + Se²⁻ + 2ascorbate → Cu₂Se + 2dehydroascorbate
  • Growth: Ostwald ripening dominates in the absence of surfactants [9].

Doping Strategies for Stoichiometric and Non-Stoichiometric Phases

Doping optimizes Cu₂Se’s "phonon-glass electron-crystal" behavior by decoupling electronic and thermal transport. Silver doping (1.37 at%) in sputtered films elevates the power factor to 1.37 via enhanced hole mobility, while reducing lattice thermal conductivity through mass fluctuation scattering [7]. Carbon hybridization strategies include:

  • Graphene nanoplates: 0.45 wt% incorporation achieves ZT ≈ 2.44 at 870K by blocking phonon propagation [3]
  • CNT hybrids: Cu₂Se grown on multi-walled carbon nanotubes exhibits ZT ≈ 2.4 at 1000K due to carrier concentration tuning [3]

Non-stoichiometric Cu₂₋ₓSe intrinsically possesses copper vacancies acting as p-type dopants. Controlled Se deficiency (x = 0.15–0.20) optimizes carrier concentration to ≈10²¹ cm⁻³, maximizing the power factor. Sintering ascorbate-derived Cu₂₋ₓSe at 400°C further reduces x, enhancing conductivity without compromising Seebeck coefficients (150–200 µV/K) [9]. Bi doping (0.5–2.0 mol%) stabilizes the α-phase at room temperature, yielding ZT ≈ 0.4 at 373K [8].

Table 3: Performance Enhancement of Cu₂Se via Doping/Hybridization

Material SystemDoping AgentOptimized PropertyPerformance Gain
Ag:Cu₂Se film1.37 at% AgPower factorPF = 1.37
Cu₂Se/graphene0.45 wt% GNPZT2.44 @ 870K
Cu₂Se/CNTMolecular CNTLattice thermal conductivityκₗ reduced by 40%
Cu₂₋ₓSex ≈ 0.18Carrier concentration10²¹ cm⁻³
Bi:Cu₂Se1.0 mol% Biα-phase stabilityZT ≈ 0.4 @ 373K

Properties

CAS Number

20405-64-5

Product Name

Copper selenide (Cu2Se)

Molecular Formula

Cu2Se

Molecular Weight

206.06 g/mol

InChI

InChI=1S/2Cu.Se

InChI Key

KTLOQXXVQYUCJU-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Se]

Canonical SMILES

[Cu].[Cu].[Se]

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